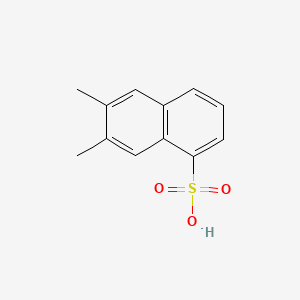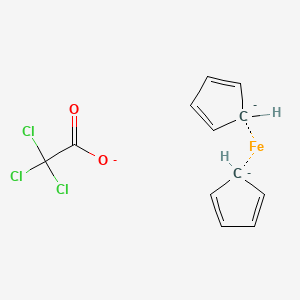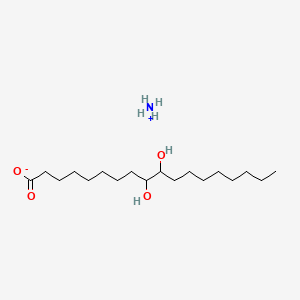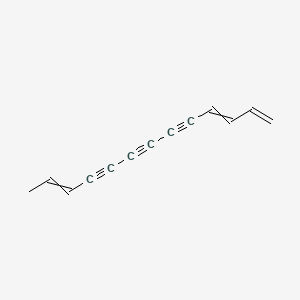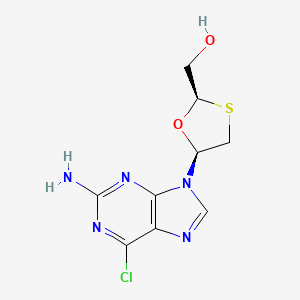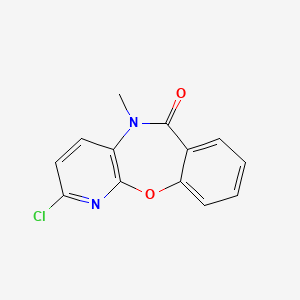
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyridine, benzene, and oxazepine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common approach might involve:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the chloro and methyl groups: These can be introduced via halogenation and alkylation reactions, respectively.
Formation of the oxazepine ring: This step might involve cyclization reactions under specific conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one can undergo various chemical reactions, including:
Reduction: This might involve the removal of oxygen or the addition of hydrogen.
Substitution: This could involve the replacement of the chloro or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.
科学的研究の応用
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-Chloro-5-methyl-pyridine: A simpler compound with a similar pyridine ring structure.
Benzoxazepine derivatives: Compounds with similar fused ring systems.
Chlorinated heterocycles: Other compounds containing chlorine atoms and heterocyclic rings.
Uniqueness
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is unique due to its specific combination of functional groups and ring systems, which could confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
140413-07-6 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC名 |
2-chloro-5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H9ClN2O2/c1-16-9-6-7-11(14)15-12(9)18-10-5-3-2-4-8(10)13(16)17/h2-7H,1H3 |
InChIキー |
JEMIRYVCXGWHLP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


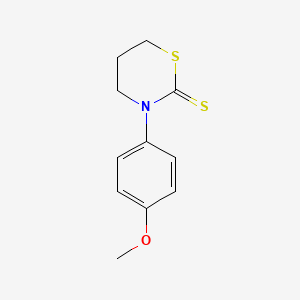
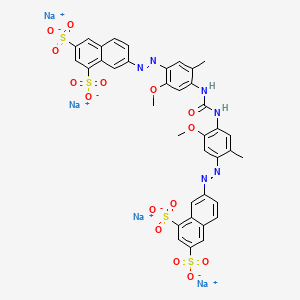
![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
